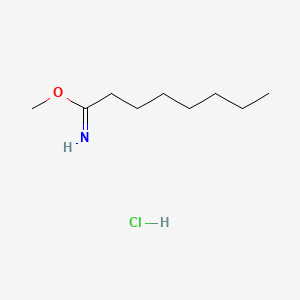

Methyl octanimidate hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl octanimidate hydrochloride can be synthesized through the reaction of octanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of octanoic acid to form methyl octanoate, followed by the conversion of the ester to the imidate using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and subsequent conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and methanol.

Análisis De Reacciones Químicas

Types of Reactions

Methyl octanimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the imidate group to an amine.

Substitution: The imidate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted imidates.

Aplicaciones Científicas De Investigación

Methyl octanimidate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of neuraminic acid derivatives.

Biology: Employed in the study of biochemical pathways involving neuraminic acid.

Medicine: Investigated for its potential therapeutic applications due to its role in the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl octanimidate hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the imidate group, which can undergo various transformations to form different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Similar Compounds

Octanoic acid methyl ester: Similar in structure but lacks the imidate group.

Methyl octanoate: An ester derivative of octanoic acid.

Octanimidic acid: The parent compound without the methyl ester group.

Uniqueness

Methyl octanimidate hydrochloride is unique due to its imidate group, which allows it to participate in a variety of chemical reactions that are not possible with simple esters or acids. This makes it a valuable reagent in organic synthesis and research.

Actividad Biológica

Methyl octanimidate hydrochloride is a derivative of octanimidate, which has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology, particularly in developing new therapeutic agents. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of octanoic acid derivatives with methylamine and subsequent hydrochlorination. The synthesis process typically involves:

- Formation of the amide : Reacting octanoic acid with methylamine.

- Hydrochlorination : Introducing hydrochloric acid to form the hydrochloride salt.

This synthetic pathway allows for the modification of the compound to enhance its biological properties.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of octanimidate, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacteria and fungi, demonstrating efficacy against both Gram-positive and Gram-negative strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

These results indicate that this compound could be a promising candidate for developing new antibiotics, especially in treating infections caused by resistant strains.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. For instance, a study reported a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 12 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications to the alkyl chain length or functional groups can enhance or diminish its antimicrobial and anticancer properties.

Research has shown that:

- Increasing lipophilicity : Enhances membrane permeability and bioavailability.

- Electron-withdrawing groups : Can increase potency against specific pathogens.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study evaluated this compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it exhibited lower MIC values compared to traditional antibiotics, indicating potential as a novel treatment option.

- Cancer Cell Line Studies : In another case study involving A549 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

methyl octanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFBQBCDTCPNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.